molecular formula C6H5NO3 B039798 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde CAS No. 112334-45-9

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde

Cat. No.: B039798
CAS No.: 112334-45-9
M. Wt: 139.11 g/mol
InChI Key: NTWXQDISUWBDPV-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxyl, oxo, and formyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring structure .

Industrial Production Methods: Industrial production of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the production .

Mechanism of Action

Properties

CAS No.

112334-45-9

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H5NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-3,10H,(H,7,9)

InChI Key

NTWXQDISUWBDPV-UHFFFAOYSA-N

SMILES

C1=C(NC=C(C1=O)O)C=O

Canonical SMILES

C1=C(NC=C(C1=O)O)C=O

Synonyms

2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,5-bis(phenylmethoxy)-2-pyridinecarboxaldehyde (1.9 g, 6.0 mmol) in 25 ml of dry dimethylformamide was added 0.2 g of palladium on charcoal catalyst and hydrogen was bubbled through the mixture for three hours. The catalyst was removed by filtration, the solvent distilled off in vacuo and the residue triturated with ether to give 0.64 g of the title compound, melting point 174°-177° C., dec.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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